Fmoc-Gly-Phe-OH

Solid-Phase Peptide Synthesis Side Reaction Mitigation Peptide Yield Optimization

Choose Fmoc-Gly-Phe-OH (MW 444.48) for SPPS where Gly-Phe motifs risk diketopiperazine formation—this pre-formed dipeptide cassette bypasses the deprotected intermediate stage, preserving resin-bound chain integrity and crude yield. Unlike sequence-reversed Fmoc-Phe-Gly-OH, this compound fails to gel in aqueous media, serving as a critical non-gelling comparator in self-assembly SAR studies. Molar stoichiometry precision: 1 g = 2.25 mmol, an 11.4% advantage over extended tripeptide Fmoc-Gly-Gly-Phe-OH. Ideal for photolabile linker constructs and supramolecular research.

Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
Cat. No. B052175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Phe-OH
Molecular FormulaC26H24N2O5
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1
InChIKeyRNFLNNQAFRFTFE-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Phe-OH: A Protected Dipeptide Building Block with Defined SPPS and Self-Assembly Differentiation


Fmoc-Gly-Phe-OH (CAS 117370-45-3) is a protected dipeptide comprising glycine (Gly) and L-phenylalanine (Phe) with an Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group and a free C-terminal carboxylic acid [1]. The compound serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), where dipeptide cassettes are employed to mitigate sequence-dependent side reactions and improve synthetic outcomes relative to sequential single amino acid additions . Its molecular formula is C₂₆H₂₄N₂O₅ with a molecular weight of 444.48 g/mol [1]. Beyond peptide synthesis, Fmoc-Gly-Phe-OH exhibits self-assembly behavior in aqueous environments, forming supramolecular structures with distinct physicochemical properties compared to sequence-reversed analogs [2].

Why Fmoc-Gly-Phe-OH Cannot Be Substituted with Generic Fmoc-Dipeptide Analogs


Substitution of Fmoc-Gly-Phe-OH with closely related analogs—including sequence-reversed Fmoc-Phe-Gly-OH or extended tripeptide Fmoc-Gly-Gly-Phe-OH—introduces distinct chemical, structural, and functional liabilities that are non-interchangeable in research and industrial workflows. In SPPS, the Gly-Phe sequence motif exhibits a documented propensity for diketopiperazine (DKP) formation during Fmoc deprotection, a side reaction that prematurely cleaves the peptide chain from the resin and significantly reduces crude yield . Conversely, in self-assembly applications, Fmoc-Gly-Phe-OH fails to form stable hydrogels whereas Fmoc-Phe-Gly-OH readily gels, a functional divergence driven by the spatial positioning of aromatic moieties that dictates supramolecular packing [1]. These sequence-specific behavioral differences preclude simple one-to-one substitution. The quantitative evidence presented in Section 3 substantiates these distinctions.

Quantitative Differentiation Evidence: Fmoc-Gly-Phe-OH Versus Closest Analogs


DKP Mitigation: Why the Fmoc-Gly-Phe-OH Dipeptide Cassette Is Selected Over Sequential Amino Acid Coupling

During Fmoc-SPPS, peptides containing Gly-Phe sequences at the C-terminus of the growing chain are susceptible to diketopiperazine (DKP) formation upon Fmoc deprotection, a cyclization side reaction that cleaves the peptide from the resin and results in deletion sequences and reduced crude yield . Researchers address this by coupling pre-formed Fmoc-Gly-Phe-OH dipeptide cassettes rather than adding Gly and Phe sequentially, thereby bypassing the intermediate deprotected dipeptide stage that triggers DKP formation [1].

Solid-Phase Peptide Synthesis Side Reaction Mitigation Peptide Yield Optimization

Gelation Divergence: Fmoc-Gly-Phe-OH vs. Fmoc-Phe-Gly-OH in Hydrogel Formation

In supramolecular hydrogel applications, the sequence of amino acids within Fmoc-dipeptides critically determines gelation capacity. Fmoc-Phe-Gly-OH (sequence: Fmoc-Phe-Gly) readily forms a hydrogel, whereas Fmoc-Gly-Phe-OH (sequence: Fmoc-Gly-Phe) fails to gel under equivalent conditions [1]. This functional divergence is attributed to the relative positioning of the two adjacent aromatic moieties (the fluorenyl group of Fmoc and the phenyl ring of phenylalanine), which alters π-π stacking interactions essential for supramolecular fibril network formation [1].

Supramolecular Chemistry Self-Assembly Biomaterials

Molecular Weight Differentiation for Purity and Stoichiometry Calculations

Fmoc-Gly-Phe-OH possesses a molecular weight of 444.48 g/mol (molecular formula C₂₆H₂₄N₂O₅), compared to 501.53 g/mol for the extended analog Fmoc-Gly-Gly-Phe-OH (C₂₈H₂₇N₃O₆) [1]. This ~57 g/mol (approximately 11.4%) lower molecular weight translates to proportionally higher molar quantities per unit mass, directly affecting stoichiometric calculations, reagent scaling, and cost-per-coupling assessments in both SPPS and solution-phase applications [1].

Analytical Quality Control Peptide Synthesis Preparative Chemistry

Enzymatic Recognition Divergence: Gly-Phe vs. Gly-Gly-Phe Linker Functionality

The Gly-Phe dipeptide sequence in Fmoc-Gly-Phe-OH presents a distinct enzymatic recognition motif compared to the Gly-Gly-Phe sequence in Fmoc-Gly-Gly-Phe-OH. Fmoc-Gly-Gly-Phe-OH is established as a cleavable linker for antibody-drug conjugates (ADCs), where the GGFG (Gly-Gly-Phe-Gly) sequence undergoes proteolytic cleavage by lysosomal enzymes to release the cytotoxic payload . The Gly-Phe motif in Fmoc-Gly-Phe-OH, lacking the extended Gly-Gly spacer, exhibits different protease recognition kinetics and is not functionally interchangeable in ADC linker applications [1].

Antibody-Drug Conjugates Linker Chemistry Protease Cleavage

Defined Application Scenarios for Fmoc-Gly-Phe-OH Procurement


SPPS of Peptides Containing C-Terminal or Internal Gly-Phe Motifs Prone to DKP Formation

In Fmoc-SPPS workflows synthesizing peptides that contain Gly-Phe sequences at positions susceptible to diketopiperazine formation (particularly at the C-terminus or at dipeptide junctions), procurement of pre-formed Fmoc-Gly-Phe-OH dipeptide cassettes is indicated. This strategy bypasses the intermediate deprotected Gly-Phe dipeptide stage during sequential amino acid addition, thereby mitigating premature peptide-resin cleavage and improving crude yield. The approach is supported by documented practice in which Fmoc-dipeptides are coupled specifically to address DKP-prone sequences .

Supramolecular Research Requiring Non-Gelling Fmoc-Dipeptide Control or Co-Assembly Component

For structure-activity relationship (SAR) studies examining the role of amino acid sequence on Fmoc-dipeptide self-assembly and hydrogelation, Fmoc-Gly-Phe-OH serves as a critical comparator or control compound. Unlike Fmoc-Phe-Gly-OH, which readily forms hydrogels, Fmoc-Gly-Phe-OH fails to gel under equivalent aqueous conditions due to altered aromatic moiety positioning . This functional divergence makes Fmoc-Gly-Phe-OH valuable for experiments requiring a non-gelling Fmoc-dipeptide reference or for co-assembly studies investigating binary mixture effects on gelation behavior.

Preparative-Scale Peptide Synthesis Requiring Precise Stoichiometric Calculations

In large-scale or multi-gram peptide synthesis where precise molar stoichiometry is essential for cost control and reaction optimization, Fmoc-Gly-Phe-OH (MW 444.48 g/mol) provides a defined mass-to-mole ratio distinct from extended analogs such as Fmoc-Gly-Gly-Phe-OH (MW 501.53 g/mol) [1]. Procurement and inventory systems must differentiate these compounds to ensure correct molar equivalency in coupling reactions; a 1 g quantity of Fmoc-Gly-Phe-OH yields 2.25 mmol, whereas 1 g of Fmoc-Gly-Gly-Phe-OH yields 1.99 mmol—an 11.4% difference in molar availability [1].

Peptide Synthesis in Photolabile or Immobilized Linker Systems

Fmoc-Gly-Phe-OH has been utilized as an immobilized linker in photolabile devices for analyzing the kinetics of biological processes, as well as in supramolecular devices and regenerative medicine applications for measuring cellular parameters . The compound's utility in these specialized systems derives from the combination of the photolabile Fmoc protecting group and the Gly-Phe dipeptide scaffold, which can be incorporated into solid-phase synthesized constructs for controlled release or kinetic monitoring applications .

Technical Documentation Hub

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